molecular formula C26H21BrO7 B12857768 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose

Cat. No.: B12857768
M. Wt: 525.3 g/mol
InChI Key: GLPVYPMCXKIEDW-MSZDEVHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose is a complex monosaccharide derivative of the sugar arabinose. It is characterized by the addition of benzoyl and bromo groups at specific positions, making it a valuable building block in the synthesis of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose is unique due to its specific bromo substitution, which imparts distinct reactivity and biological activity compared to its fluoro and chloro analogs .

Properties

Molecular Formula

C26H21BrO7

Molecular Weight

525.3 g/mol

IUPAC Name

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-bromooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H21BrO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1

InChI Key

GLPVYPMCXKIEDW-MSZDEVHKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)Br)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)Br)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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